

# Application Note: Continuous Kinetic Assay of Renin Using a Fluorogenic Substrate

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## Compound of Interest

**Compound Name:** Arg-Glu(edans)-Ile-His-Pro-Phe-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(dabcyl)-Arg

**Cat. No.:** B12408432

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## Introduction

Renin is an aspartyl protease that serves as a critical control point in the renin-angiotensin system (RAS), a hormonal cascade that regulates blood pressure and fluid balance. By catalyzing the conversion of angiotensinogen to angiotensin I, renin initiates a series of events that culminate in the production of the potent vasoconstrictor angiotensin II. Consequently, renin is a prime therapeutic target for the management of hypertension and other cardiovascular diseases. This application note provides a detailed protocol for a continuous kinetic assay of renin activity using a fluorogenic substrate, a method widely employed for high-throughput screening of renin inhibitors and for studying enzyme kinetics.

## Principle of the Assay

The assay is based on the principle of Förster Resonance Energy Transfer (FRET). A synthetic peptide substrate containing the renin cleavage site is flanked by a fluorophore and a quencher molecule. In the intact substrate, the close proximity of the quencher to the fluorophore results in the suppression of fluorescence. Upon enzymatic cleavage by renin, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. This increase in fluorescence is directly proportional to the rate of substrate cleavage and thus, the

renin activity. The continuous nature of the assay allows for real-time monitoring of the enzymatic reaction.

## Materials and Methods

### Reagents and Equipment

- Human recombinant renin
- Fluorogenic renin substrate (e.g., (DABCYL)- $\gamma$ -Abu-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-(EDANS)-NH<sub>2</sub>)
- Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA
- Renin inhibitor (e.g., Aliskiren)
- DMSO
- 96-well, black, flat-bottom microplates
- Fluorescence microplate reader capable of kinetic measurements with appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/490 nm for EDANS/DABCYL pair)
- Multichannel pipettes
- Incubator (37°C)

## Experimental Protocols

### Detailed Experimental Protocol

- Reagent Preparation:
  - Assay Buffer: Prepare a solution of 50 mM Tris-HCl, 100 mM NaCl, and 1 mM EDTA. Adjust the pH to 8.0.
  - Renin Enzyme Stock Solution: Reconstitute lyophilized human recombinant renin in Assay Buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

- Fluorogenic Substrate Stock Solution: Dissolve the fluorogenic renin substrate in DMSO to a stock concentration of 10 mM. Store at -20°C, protected from light.
- Inhibitor Stock Solution: Dissolve the renin inhibitor (e.g., Aliskiren) in DMSO to a stock concentration of 10 mM.
- Assay Procedure:
  - Enzyme Working Solution: Dilute the renin enzyme stock solution in Assay Buffer to the desired final concentration (e.g., 5-10 ng/mL). Prepare enough for all wells.
  - Substrate Working Solution: Dilute the fluorogenic substrate stock solution in Assay Buffer to the desired final concentration (typically in the range of the substrate's  $K_m$  value, e.g., 5-15  $\mu$ M).
  - Inhibitor Dilutions: Prepare a serial dilution of the inhibitor in Assay Buffer containing a constant final concentration of DMSO (e.g., 1%).
  - Plate Setup:
    - Add 50  $\mu$ L of Assay Buffer to the blank wells.
    - Add 50  $\mu$ L of the various inhibitor dilutions to the inhibitor wells.
    - Add 50  $\mu$ L of Assay Buffer (with the same final DMSO concentration as the inhibitor wells) to the positive control wells.
  - Enzyme Addition: Add 25  $\mu$ L of the renin enzyme working solution to all wells except the blank wells.
  - Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.
  - Reaction Initiation: Add 25  $\mu$ L of the substrate working solution to all wells to initiate the reaction. The final assay volume will be 100  $\mu$ L.
- Data Acquisition:
  - Immediately place the microplate into the fluorescence plate reader pre-set to 37°C.

- Measure the fluorescence intensity kinetically every 60 seconds for 30-60 minutes. Use excitation and emission wavelengths appropriate for the substrate (e.g., 340 nm excitation and 490 nm emission for the EDANS/DABCYL FRET pair).
- Data Analysis:
  - Calculate Initial Velocity ( $V_0$ ): For each well, plot the relative fluorescence units (RFU) versus time (in minutes). The initial velocity ( $V_0$ ) is the slope of the linear portion of this curve.
  - Determine Percent Inhibition: Calculate the percent inhibition for each inhibitor concentration using the following formula:  $\% \text{ Inhibition} = 100 * (1 - (V_{0\_inhibitor} / V_{0\_control}))$
  - Calculate  $IC_{50}$ : Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the  $IC_{50}$  value.
  - Determine  $K_m$  and  $V_{max}$ : To determine the Michaelis-Menten constant ( $K_m$ ) and maximum velocity ( $V_{max}$ ), perform the assay with varying concentrations of the fluorogenic substrate and a fixed concentration of renin. Plot the initial velocity ( $V_0$ ) against the substrate concentration ( $[S]$ ) and fit the data to the Michaelis-Menten equation.

## Data Presentation

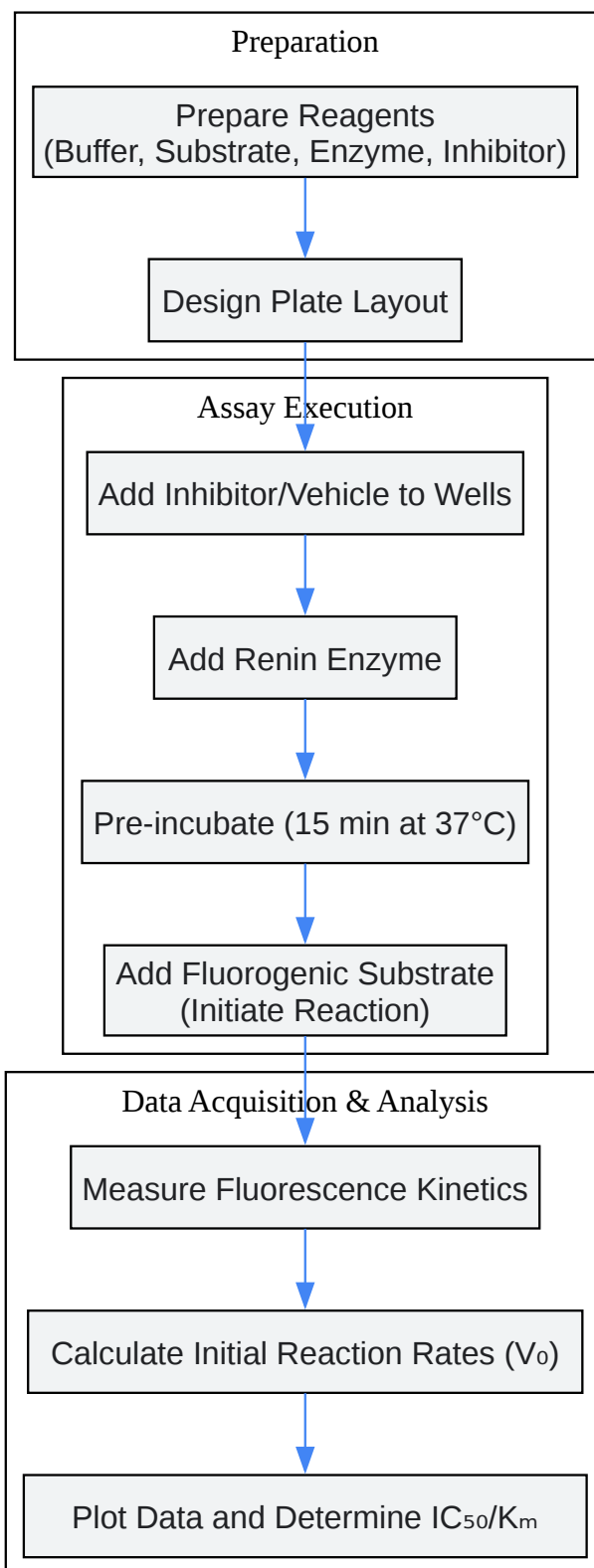
**Table 1: Representative Kinetic Parameters for Human Renin with a Fluorogenic Substrate**

Parameter	Value
$K_m$	5 - 15 $\mu M$
Optimal pH	6.0 - 8.0 <sup>[1]</sup>
Optimal Temperature	37°C

**Table 2:  $IC_{50}$  Values of Known Renin Inhibitors**

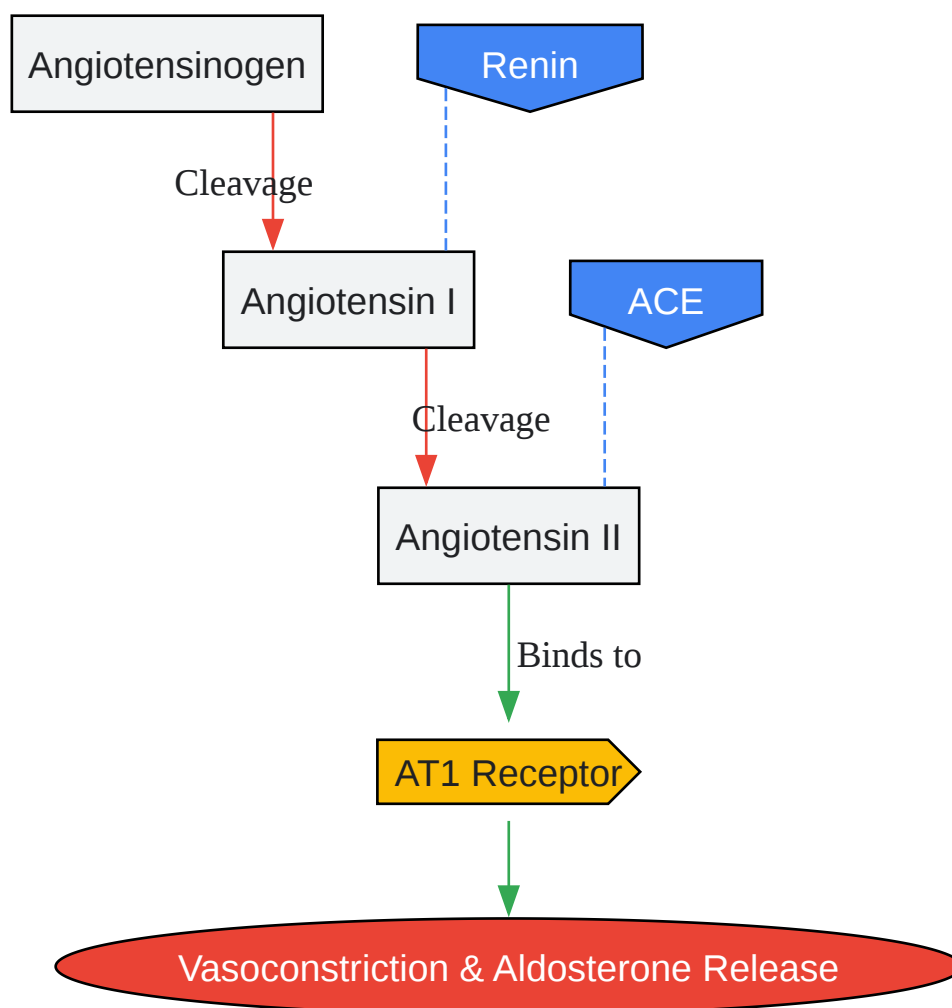
Inhibitor	IC <sub>50</sub> (nM)
Aliskiren	0.6 - 1.5[2][3][4][5]
Remikiren	0.7 - 0.8[6][7]
Zankiren	1.0 - 5.0

## Visualizations



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Caption: Workflow for the continuous kinetic renin assay.



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Caption: The Renin-Angiotensin System (RAS) signaling cascade.

## Conclusion

The continuous kinetic assay utilizing a fluorogenic substrate offers a robust, sensitive, and high-throughput method for the characterization of renin activity and the evaluation of potential inhibitors. The protocol detailed in this application note provides a reliable framework for researchers in academia and the pharmaceutical industry to investigate the kinetics of renin and to accelerate the discovery of novel therapeutics targeting the renin-angiotensin system. Careful optimization of assay conditions, particularly enzyme and substrate concentrations, is crucial for obtaining accurate and reproducible results.

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